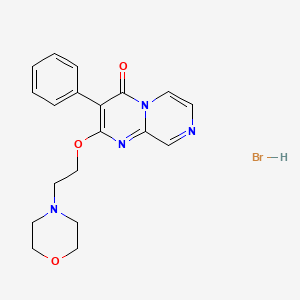

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide

Description

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide is a bicyclic heterocyclic compound featuring a pyrazine ring fused with a pyrimidinone core. This compound belongs to a broader class of 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives, which are frequently explored in drug discovery due to their structural versatility and ability to interact with biological targets such as kinases or G-protein-coupled receptors . The morpholinoethoxy substituent introduces a polar, nitrogen-containing moiety that may improve pharmacokinetic properties, while the phenyl group contributes to hydrophobic interactions in target binding .

Properties

CAS No. |

18472-18-9 |

|---|---|

Molecular Formula |

C19H21BrN4O3 |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

2-(2-morpholin-4-ylethoxy)-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |

InChI |

InChI=1S/C19H20N4O3.BrH/c24-19-17(15-4-2-1-3-5-15)18(21-16-14-20-6-7-23(16)19)26-13-10-22-8-11-25-12-9-22;/h1-7,14H,8-13H2;1H |

InChI Key |

NGBJWOQLSIPWCR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves:

- Construction of the fused pyrazino[1,2-a]pyrimidinone core.

- Introduction of the 2-(2-morpholinoethoxy) substituent.

- Formation of the hydrobromide salt.

The morpholinoethoxy group is introduced via nucleophilic substitution or etherification reactions using appropriate morpholine derivatives.

Key Intermediate Preparation: 4-(2-Morpholinoethoxy)aniline

A crucial intermediate in the synthesis is 4-(2-morpholinoethoxy)aniline , which can be prepared by catalytic hydrogenation of 4-(2-(4-nitrophenoxy)ethyl)morpholine derivatives. The general procedure involves:

- Dissolving the nitro precursor in anhydrous methanol.

- Catalytic hydrogenation using 5% palladium on activated carbon (Pd/C) at room temperature under nitrogen atmosphere for 4 hours.

- Filtration and removal of solvent under reduced pressure.

- Purification by bulb-to-bulb distillation to obtain the aniline derivative.

This intermediate then undergoes further reactions to build the pyrazino-pyrimidinone core with the morpholinoethoxy substituent.

Formation of the Pyrazino[1,2-a]pyrimidin-4-one Core

The fused heterocyclic core is typically synthesized by cyclization reactions involving appropriate aminopyrazine and pyrimidinone precursors. While specific stepwise procedures for this exact compound are limited in public literature, related pyrazino[1,2-a]pyrimidin-4-one derivatives are prepared via condensation and cyclization of substituted aminopyrazine derivatives with keto or aldehyde groups under controlled conditions.

Salt Formation: Hydrobromide Salt

The hydrobromide salt is formed by treating the free base compound with hydrobromic acid (HBr) in an appropriate solvent, usually ethanol or methanol, under mild conditions to precipitate or crystallize the hydrobromide salt. This step improves the compound's physicochemical properties for handling and formulation.

Summary Table of Preparation Steps

Research and Literature Sources

- PubChem Database : Provides molecular identifiers, structure, and some synthetic information for related compounds.

- LookChem : Supplies detailed chemical data including molecular formula, weight, and synonyms for the hydrobromide salt form.

- Patent Literature : Describes synthetic routes for substituted pyrazolo and pyrazino derivatives with similar pharmacophores, useful for analog synthesis insights.

- Ambeed and ChemicalBook : Offer experimental procedures for morpholinoethoxy intermediates and related anilines, including catalytic hydrogenation methods.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, hydroxide ions

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

Overview

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, focusing on anti-inflammatory properties, antiviral activity, and structural characteristics that contribute to its efficacy.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives of 4H-Pyrazino(1,2-a)pyrimidin-4-one. The synthesis of these compounds often involves modifications that enhance their biological activity against inflammation-related pathways.

Case Study: Synthesis and Activity

A study reported the synthesis of various derivatives of 4H-Pyrazino(1,2-a)pyrimidin-4-one and their evaluation for anti-inflammatory activity. The compounds were tested against hyaluronidase, an enzyme linked to inflammatory processes. Notably, some derivatives demonstrated greater inhibition than the standard drug Indomethacin at specific concentrations .

| Compound | Inhibition Rate (%) | Standard Drug Comparison |

|---|---|---|

| 4e | 75 | Higher than Indomethacin |

| 5f | 68 | Comparable to Indomethacin |

The results indicated that specific substitutions on the pyrimidinone structure could significantly enhance anti-inflammatory effects.

Antiviral Activity

The compound's structural features suggest potential applications in antiviral therapies. Pyrimidine derivatives have been investigated for their ability to inhibit viral replication mechanisms.

Case Study: Influenza Virus Inhibition

Research has shown that certain substituted pyrimidine derivatives can selectively inhibit the polymerase complex of influenza viruses. This complex is crucial for viral RNA transcription and replication . The ability of these compounds to target viral machinery without affecting host cell functions positions them as promising candidates for antiviral drug development.

Structural Characteristics

The molecular structure of 4H-Pyrazino(1,2-a)pyrimidin-4-one is critical in determining its pharmacological properties. The presence of morpholino and phenyl groups enhances solubility and bioavailability, which are essential for effective drug action.

Molecular Formula and Structure

- Molecular Formula : C19H23BrN4O2

- SMILES Notation : CCN(CC)CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3

These structural insights are vital for understanding how modifications can lead to improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Morpholinoethoxy vs. Piperidinyl/Fluoroethyl Groups: The target compound’s 2-morpholinoethoxy group provides a balance of polarity and conformational flexibility, contrasting with the fluorinated piperidinyl groups in derivatives, which may enhance blood-brain barrier penetration .

Phenyl vs. Heteroaromatic Substituents :

The 3-phenyl group in the target compound offers a planar hydrophobic surface, whereas pyrazolo or benzisoxazole substituents () introduce additional hydrogen-bonding or π-stacking capabilities .

Salt Form : The hydrobromide salt in the target compound likely improves aqueous solubility compared to neutral analogues, a critical factor for oral bioavailability .

Biological Activity

The compound 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-morpholinoethoxy)-3-phenyl-, hydrobromide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, along with relevant synthesis methods and case studies.

Molecular Characteristics

- Molecular Formula : C16H19BrN4O2

- Molecular Weight : 373.25 g/mol

- Functional Groups : The compound features a pyrazino and pyrimidine moiety, contributing to its diverse chemical properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazino[1,2-a]pyrimidinones exhibit significant antimicrobial properties. A study assessed the antibacterial and antifungal activities of several related compounds, revealing that while some exhibited activity, others were devoid of it. This highlights the need for further structural modifications to enhance efficacy against microbial pathogens .

Anticancer Potential

The compound's anticancer potential is supported by its interaction with various biological targets. For instance, compounds with similar structures have been explored as inhibitors of phosphoinositide 3-kinase (PI3K) and other pathways involved in cancer progression . The hydrobromide form enhances solubility, which is beneficial for drug formulation and delivery.

The mechanism of action for this class of compounds often involves interaction with specific enzymes or receptors. For example, studies have shown that pyrazino[1,2-a]pyrimidinones can modulate kinase activities, which are crucial in cell signaling pathways related to growth and proliferation .

Case Studies

- Antimicrobial Evaluation : In a study involving various substituted 4H-pyrazino[1,2-a]pyrimidin-4-ones, compounds were synthesized and tested against bacterial strains. Results indicated that certain substitutions led to enhanced antibacterial activity compared to the parent compound .

- Antitumor Activity : A derivative of the compound was tested in vitro on cancer cell lines (HeLa cells). The results demonstrated significant cytotoxicity, suggesting that modifications to the core structure could yield potent anticancer agents .

Synthetic Routes

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing amines and carbonyl compounds to form the bicyclic structure.

- Metal-Catalyzed Reactions : Recent advancements have introduced metal-free methods for functionalizing these compounds, enhancing yield and reducing environmental impact .

Comparison of Synthetic Methods

| Method Type | Advantages | Limitations |

|---|---|---|

| Traditional Condensation | Established protocols | Often requires harsh conditions |

| Metal-Catalyzed | High selectivity and yield | Costly catalysts can be required |

| Metal-Free Techniques | Environmentally friendly; simpler procedures | May require optimization for specific targets |

Q & A

Q. What are the recommended synthetic routes for preparing 4H-pyrazino(1,2-a)pyrimidin-4-one derivatives, and how can purity be ensured?

Methodological Answer:

- Suzuki-Miyaura Coupling: Utilize boronic acid pinacol esters (e.g., pyridineboronic acid derivatives) to introduce substituents via palladium-catalyzed cross-coupling reactions. This method is scalable and allows for structural diversification .

- Cyclization Strategies: React intermediates like 5-bromopyridin-2-amine with diethyl oxalate or succinate derivatives under reflux conditions to form the pyrido[1,2-a]pyrimidinone core. Decarboxylation steps may follow to optimize yields .

- Purity Control: Employ column chromatography (e.g., silica gel) and recrystallization (using ethanol or dichloromethane) for purification. Validate purity via HPLC (C18 columns, acetonitrile/water gradients) and NMR (1H/13C) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm regiochemistry and substituent positions. For example, the morpholinoethoxy group’s protons appear as distinct multiplets near δ 3.5–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for intermediates like 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one .

- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O) near 1680–1700 cm⁻¹ and morpholine C-O-C vibrations at ~1100 cm⁻¹ .

Q. How can solubility and formulation challenges be addressed in preclinical studies?

Methodological Answer:

- Solubility Screening: Test in DMSO (for in vitro assays) or aqueous buffers with co-solvents (e.g., PEG-400) for in vivo studies. Adjust pH using hydrobromide counterions to enhance stability .

- Formulation Optimization: Use nanoemulsions or liposomal encapsulation to improve bioavailability. Monitor pharmacokinetics via LC-MS/MS in plasma samples .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced PI3K/mTOR inhibition?

Methodological Answer:

- Substituent Modifications: Introduce sulfonamide groups at the pyridine ring’s 2-position to enhance binding affinity. Replace phenyl groups with electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability .

- In Silico Docking: Use molecular modeling software (e.g., AutoDock) to predict interactions with PI3K’s ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Val851 and hydrophobic contacts with Trp780 .

- Cellular Assays: Measure Akt and p70s6k phosphorylation inhibition in PC-3M prostate cancer cells. Compare IC₅₀ values to establish SAR trends .

Q. What experimental approaches resolve contradictions in radical-mediated synthetic pathways for pyrido[1,2-a]pyrimidinone derivatives?

Methodological Answer:

- Radical Trapping Experiments: Add TEMPO or BHT to reaction mixtures to confirm radical intermediates. Monitor reaction progress via TLC and EPR spectroscopy .

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to trace hydrogen abstraction steps during chalcogenation (e.g., sulfenylation/selenylation) .

- Computational Studies: Perform DFT calculations to map energy barriers for proposed radical pathways, comparing thiyl (RS•) vs. selenyl (RSe•) radical stability .

Q. How can in vivo efficacy be evaluated in xenograft models, and what are common pitfalls?

Methodological Answer:

- Animal Models: Implant PC-3M cells subcutaneously in nude mice. Administer compounds orally (e.g., 50–100 mg/kg/day) and monitor tumor volume via caliper measurements .

- Biomarker Analysis: Harvest tumors for Western blotting (Akt/p70s6k phosphorylation) and IHC (Ki-67 for proliferation). Validate target engagement via LC-MS quantification of compound levels in plasma/tissue .

- Pitfalls to Avoid: Ensure proper randomization to control for tumor heterogeneity. Use isocaloric diets to minimize body weight loss confounding results .

Q. What strategies mitigate low yields in cyclization steps during synthesis?

Methodological Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for Suzuki reactions. Use microwave-assisted synthesis to reduce reaction times and improve yields .

- Acid/Base Additives: Introduce Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclization. For nitro-substituted derivatives, employ fuming nitric acid at 0°C to prevent over-nitration .

- Solvent Selection: Replace high-boiling solvents (e.g., diphenyl oxide) with ionic liquids to enhance reaction efficiency and facilitate product isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.